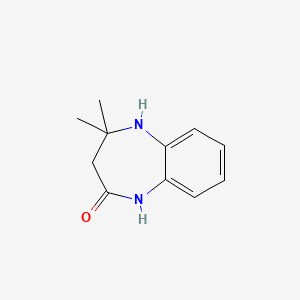

4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

描述

4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS Number: 56369-21-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- Structure : The compound features a benzodiazepine core structure which is known for various biological activities.

The biological activity of this compound has been linked to its interaction with neurotransmitter systems. Benzodiazepines typically modulate the GABAergic system, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) at GABA_A receptors. This modulation can lead to anxiolytic, sedative, and muscle relaxant effects.

Pharmacological Studies

Research indicates that derivatives of benzodiazepines exhibit a range of biological activities:

- Anxiolytic Effects : Some studies suggest that compounds similar to this compound may possess anxiolytic properties. For instance:

- Antiviral Activity : Certain benzodiazepine derivatives have demonstrated antiviral properties. For example:

- Neuroprotective Effects : There is evidence suggesting that benzodiazepine derivatives can exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells .

Study 1: Anxiolytic Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzodiazepine derivatives and evaluated their anxiolytic effects using rodent models. Compounds showed significant anxiolytic activity at doses ranging from 0.5 to 10 mg/kg when administered orally .

Study 2: Antiviral Properties

A study focusing on the antiviral potential of benzodiazepine derivatives reported that specific compounds inhibited HIV replication at concentrations as low as 0.3 nM without significant cytotoxicity to host cells . This highlights the therapeutic potential of such compounds in treating viral infections.

Data Table: Summary of Biological Activities

科学研究应用

4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies that highlight its relevance in drug development and therapeutic uses.

Basic Information

- Common Name : this compound

- CAS Number : 56369-21-2

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

Anxiolytic and Sedative Effects

This compound is structurally related to benzodiazepines, a class of medications known for their anxiolytic (anxiety-reducing) and sedative properties. Research indicates that compounds with similar structures can modulate GABA_A receptors in the brain, leading to increased inhibitory neurotransmission. This mechanism is critical in developing new anxiolytic drugs that could offer fewer side effects compared to traditional benzodiazepines.

Anticonvulsant Activity

Studies have shown that derivatives of benzodiazepines can exhibit anticonvulsant properties. The compound's ability to enhance GABAergic transmission suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of benzodiazepine analogs indicate that they may help protect neuronal cells from damage due to oxidative stress or excitotoxicity. This property could position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Anxiolytic Efficacy

In a controlled study involving animal models of anxiety, administration of this compound resulted in a significant reduction in anxiety-like behaviors compared to the control group. The study utilized the elevated plus-maze test to measure anxiety levels. The results indicated a dose-dependent response with minimal side effects typically associated with conventional anxiolytics.

Case Study 2: Anticonvulsant Testing

A series of experiments were conducted to evaluate the anticonvulsant efficacy of the compound using the maximal electroshock seizure (MES) test in rodents. The compound demonstrated significant protection against seizures at certain dosages without notable sedation effects, suggesting its potential as a safer alternative for epilepsy management.

属性

IUPAC Name |

4,4-dimethyl-3,5-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6,13H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMWSVAJMJMOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。